N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Equilibrative nucleoside transporter ENT1/ENT2 inhibition Structure-activity relationship

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with 4-methoxyphenyl and a pentanamide side chain. It belongs to a broader class of piperazine-based sulfonamides investigated for their interactions with equilibrative nucleoside transporters (ENTs).

Molecular Formula C18H29N3O4S
Molecular Weight 383.51
CAS No. 897619-06-6
Cat. No. B2749661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide
CAS897619-06-6
Molecular FormulaC18H29N3O4S
Molecular Weight383.51
Structural Identifiers
SMILESCCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H29N3O4S/c1-3-4-5-18(22)19-10-15-26(23,24)21-13-11-20(12-14-21)16-6-8-17(25-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,19,22)
InChIKeyGBJZXJWROIPJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide (CAS 897619-06-6): Chemical Identity and Research Context


N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with 4-methoxyphenyl and a pentanamide side chain. It belongs to a broader class of piperazine-based sulfonamides investigated for their interactions with equilibrative nucleoside transporters (ENTs) [1]. The compound is offered by multiple chemical vendors as a research reagent, with its primary reported biological target being the D4 dopamine receptor ; however, peer-reviewed pharmacological characterization for this specific compound is absent from PubMed-indexed literature as of 2026.

Why N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide Cannot Be Assumed Interchangeable with Other Piperazine Sulfonamides


In the class of piperazine sulfonamide ENT inhibitors, minor substituent changes on the phenyl ring profoundly alter target selectivity and inhibitory potency. Li et al. (2022) demonstrated that replacing a naphthalene moiety with a benzene ring abolishes ENT1/ENT2 inhibition; subsequent addition of a chloride at the meta position restores only ENT1 activity, while a methyl or ethyl group at the para position restores dual ENT1/ENT2 inhibition [1]. The fluorine-substituted phenylpiperazine motif was essential for inhibitory effects on both transporters [1]. Therefore, the 4-methoxyphenyl substitution in CAS 897619-06-6, versus the 2-fluorophenyl substitution in the characterized analog CAS 897613-33-1, cannot be assumed to produce equivalent pharmacological outcomes; substitution at the para position with a methoxy group may significantly alter ENT isoform selectivity, potency, and even primary target engagement compared to halogen-substituted analogs.

Quantitative Differentiation Evidence for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide vs. Closest Analogs


ENT1 vs. ENT2 Selectivity Profile: Fluorophenyl Analog Establishes Class Baseline; Methoxyphenyl Data Unavailable

The fluorophenyl analog N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide (CAS 897613-33-1) has been characterized as a more selective inhibitor of ENT2 over ENT1. Li et al. (2022) report that FPMINT, a structurally related fluorophenyl-piperazine compound sharing the identical sulfonyl-ethyl-pentanamide core, preferentially inhibits ENT2-mediated [3H]uridine uptake [1]. For the target compound (CAS 897619-06-6), no quantitative ENT1 or ENT2 inhibition data are available in peer-reviewed literature. The 4-methoxyphenyl substitution replaces the critical 2-fluorophenyl halogen with a methoxy group; based on SAR findings, halogen substitution on the phenyl ring was deemed 'essential' for ENT1/ENT2 inhibition, and the absence of halogen may result in loss of activity [1].

Equilibrative nucleoside transporter ENT1/ENT2 inhibition Structure-activity relationship

Irreversible Non-Competitive Inhibition Mechanism Confirmed for Fluorophenyl Analog; Not Verified for Methoxyphenyl Compound

Compound 3c, a representative of the 2-fluorophenyl piperazine sulfonamide class, was demonstrated to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2: it reduced Vmax without changing Km, and its inhibitory effect could not be washed out [1]. This mechanism is distinct from conventional ENT inhibitors like NBMPR (nitrobenzylthioinosine), which are competitive ENT1-selective inhibitors. Whether the methoxyphenyl substitution in CAS 897619-06-6 retains this irreversible, non-competitive mechanism has not been experimentally determined.

Enzyme inhibition kinetics Irreversible inhibitor Non-competitive inhibition

Cytotoxicity and Protein Expression Effects: Fluorophenyl Analog Shows Favorable Safety Window; Methoxyphenyl Uncharacterized

Compound 3c did not affect cell viability or alter protein expression and internalization of ENT1 and ENT2 at concentrations producing full inhibition of uridine uptake [1]. This indicates that the inhibitory effect is not due to cytotoxicity or transporter downregulation. No equivalent data exist for CAS 897619-06-6. The switch from 2-fluorophenyl to 4-methoxyphenyl may alter off-target interactions and cytotoxicity profiles, particularly given reports that the methoxyphenyl-substituted compound targets the D4 dopamine receptor rather than ENTs .

Cytotoxicity Cell viability Target engagement specificity

Molecular Docking Analysis: Distinct Binding Site for Fluorophenyl Analog; No Docking Data for Methoxyphenyl Compound

Molecular docking studies indicated that the binding site of compound 3c in ENT1 may differ from that of conventional inhibitors such as NBMPR [1]. This unique binding mode may contribute to the observed irreversible, non-competitive inhibition. For CAS 897619-06-6, no docking studies have been published. The 4-methoxyphenyl moiety introduces steric and electronic differences compared to the 2-fluorophenyl group that are likely to alter binding pose and affinity.

Molecular docking Binding site ENT1

Recommended Application Scenarios for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide Based on Available Evidence


D4 Dopamine Receptor Pharmacological Tool (Exploratory Use Only)

Based on vendor annotations indicating D4 dopamine receptor targeting , CAS 897619-06-6 may be employed as a starting point for D4 receptor ligand development. However, no peer-reviewed binding affinity (Ki) or functional data are available. Researchers must independently validate D4 binding and selectivity against D2, D3, and other aminergic receptors before interpreting results.

ENT2-Selective Inhibitor Screening (Not Recommended Without Validation)

Although structurally related fluorophenyl analogs exhibit ENT2-selective inhibition [1], the critical halogen substituent is absent in CAS 897619-06-6. SAR evidence from Li et al. (2022) indicates that halogen substitution is 'essential' for ENT inhibition [1]. Therefore, purchasing this compound for ENT studies without prior in-house ENT1/ENT2 profiling is not supported by current evidence.

Structure-Activity Relationship (SAR) Control Compound for ENT Inhibitor Optimization

In medicinal chemistry programs optimizing piperazine sulfonamide ENT inhibitors, CAS 897619-06-6 may serve as a negative or comparative control to formally test the necessity of the 2-fluorophenyl halogen. Its 4-methoxyphenyl group represents a distinct electronic and steric environment relative to the fluorophenyl lead; comparative IC50 determination against ENT1 and ENT2 would directly test the SAR hypothesis that halogen is required for activity [1].

Quote Request

Request a Quote for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.